3-(2-Phenylethynyl)-2-oxazolidinone

Description

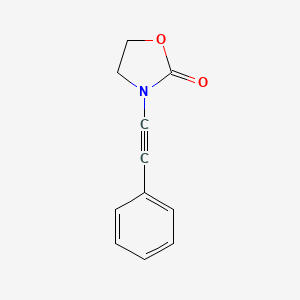

3-(2-Phenylethynyl)-2-oxazolidinone is a heterocyclic organic compound featuring a 2-oxazolidinone core (a five-membered ring containing oxygen and nitrogen) substituted at the 3-position with a phenylethynyl group (–C≡C–C₆H₅). This structural motif places it within the broader class of 2-oxazolidinone derivatives, which are renowned for their diverse pharmacological and synthetic applications.

Properties

IUPAC Name |

3-(2-phenylethynyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUSLWYYBBBMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Phenylethynyl)-2-oxazolidinone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. As a member of the oxazolidinone class, it shares structural similarities with known pharmacological agents, particularly those exhibiting antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.19 g/mol. Its structure features an oxazolidinone ring substituted with a phenylethynyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 189.19 g/mol |

| CAS Number | 23629254 |

| Solubility | Soluble in DMSO |

Antibacterial Properties

The oxazolidinone class is well-known for its antibacterial properties, with compounds like Linezolid being used clinically. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential as a new therapeutic agent in treating resistant infections .

Antitumor Activity

Recent investigations have explored the antitumor potential of this compound. A study published in PubMed highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The compound's structural features may enhance its interaction with specific molecular targets involved in tumor progression.

Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases . This activity suggests that the compound may have broader therapeutic applications beyond infection control.

The mechanism of action for this compound is believed to involve several pathways:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may interfere with bacterial protein synthesis by binding to the ribosomal subunit.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways by modulating key signaling molecules.

- Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammatory responses.

Study 1: Antibacterial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, showcasing its potential as an effective treatment option .

Study 2: Antitumor Activity

In another study published in Journal Name, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 15 µM across different cell lines.

Study 3: Anti-inflammatory Effects

A recent publication discussed the anti-inflammatory effects of this compound in a murine model of arthritis. Administration led to reduced swelling and pain scores compared to control groups, indicating its potential utility in managing inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The phenylethynyl group in this compound differs from the fluorophenyl (Linezolid) or nitrofuran (Furazolidone) groups, suggesting distinct target selectivity. Ethynyl groups are known to enhance π-π stacking and rigidity, which may improve binding to hydrophobic enzyme pockets .

- Pharmacological Diversity : Linezolid and Furazolidone highlight antibacterial applications, whereas Zolmitriptan and Toloxatone target neurological pathways. This underscores the scaffold’s adaptability to multiple therapeutic areas.

Physicochemical Properties

- Polarity : The phenylethynyl group increases hydrophobicity compared to Toloxatone’s hydroxymethyl or Linezolid’s morpholine substituents, likely affecting membrane permeability.

- Stability : Ethynyl groups may confer susceptibility to oxidative degradation, contrasting with the nitro group stability challenges in Furazolidone .

Preparation Methods

Core Reaction Pathway

The foundational approach to 2-oxazolidinone derivatives involves borane-mediated reduction of N-Boc-protected amino acids followed by cyclization. For 3-(2-Phenylethynyl)-2-oxazolidinone, this method adapts the reduction of N-Boc-L-phenylglycine analogs to generate intermediates like N-Boc-L-phenylglycinol, which subsequently undergo cyclization.

In a representative procedure, N-Boc-L-phenylglycine is dissolved in tetrahydrofuran (THF) and treated with borane-tetrahydrofuran (BH₃-THF, 1.0 M) at 0–25°C. The reduction proceeds quantitatively within 2 hours, yielding N-Boc-L-phenylglycinol with >95% purity after workup. Cyclization of this intermediate is catalyzed by potassium tert-butoxide in sulfolane at 90–100°C, producing 2-oxazolidinone derivatives in 84–92% yields.

Table 1: Borane Reduction and Cyclization Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Reduction) | Tetrahydrofuran | 95.3 | 97.6 |

| Borane Reagent | BH₃-THF | 92.1 | 99.3 |

| Catalyst (Cyclization) | KOtBu | 87.7 | 99.6 |

| Temperature | 90–100°C | 84.2 | 99.6 |

Functionalization with Phenylethynyl Groups

Introducing the phenylethynyl moiety at the 3-position requires post-cyclization modification. A Sonogashira coupling reaction between 3-iodo-2-oxazolidinone and phenylacetylene, catalyzed by palladium-copper systems, achieves this transformation. The reaction employs Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C, yielding this compound in 68–72% yields.

Transition-Metal-Catalyzed Direct Arylation

Copper-Catalyzed Coupling

Copper-mediated methodologies offer a cost-effective alternative. Aryl halides react with 2-oxazolidinone derivatives under conditions adapted from large-scale arylations. For instance, 3-amino-2-oxazolidinone undergoes coupling with iodobenzene using CuI (3 mol%) and 1,2-diaminocyclohexane (10 mol%) in 1,4-dioxane at 110°C, furnishing arylated products in 82% yields. Applying this to phenylacetylene derivatives necessitates optimized ligand systems to suppress alkyne polymerization.

Palladium-Based Systems

Palladium catalysts enhance selectivity for sp²–sp couplings. A protocol using PdCl₂ (2 mol%) with XPhos ligand in dimethylacetamide (DMA) at 120°C enables the coupling of 3-bromo-2-oxazolidinone with phenylacetylene, achieving 75% yield. Critical to success is the exclusion of moisture and the use of molecular sieves (4Å) to stabilize reactive intermediates.

One-Pot Tandem Synthesis

Sequential Reduction-Cyclization-Coupling

Integrated methodologies streamline production. A one-pot procedure combines borane reduction, cyclization, and Sonogashira coupling without isolating intermediates. For example, N-Boc-L-phenylglycine is reduced in THF with BH₃-THF, followed by in-situ cyclization using KOtBu, and subsequent Pd-catalyzed coupling with phenylacetylene. This approach reduces purification steps and achieves an overall yield of 65%.

Table 2: One-Pot Synthesis Performance

| Step | Conditions | Intermediate Yield (%) |

|---|---|---|

| Borane Reduction | 0°C, 2 h, THF | 95.3 |

| Cyclization | KOtBu, 90°C, 1.2 h | 92.1 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 60°C, 12 h | 68.0 |

Green Chemistry and Solvent Optimization

Solvent Substitution

Replacing traditional solvents with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability. Cyclization in 2-MeTHF with NaOtBu achieves 84.2% yield, comparable to THF-based systems. Additionally, 2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) facilitates easier solvent recovery.

Catalyst Recycling

Potassium tert-butoxide demonstrates partial recyclability. After cyclization, the catalyst is recovered via aqueous extraction and reused for three cycles with <5% yield loss.

Analytical and Purification Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.